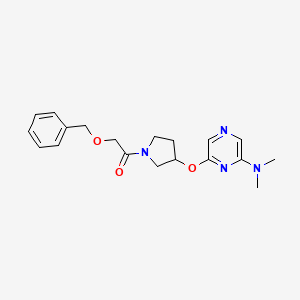

2-(Benzyloxy)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

2-(Benzyloxy)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxy group, a pyrrolidine ring, and a pyrazine moiety, making it a versatile molecule for synthetic and research purposes.

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-22(2)17-10-20-11-18(21-17)26-16-8-9-23(12-16)19(24)14-25-13-15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHDXSDPMITHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the benzyloxy group, the pyrrolidine ring, and the pyrazine moiety. Common synthetic routes may include:

Formation of the Benzyloxy Group: This step often involves the reaction of benzyl alcohol with an appropriate halide or tosylate under basic conditions.

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

Introduction of the Pyrazine Moiety: This step may involve the reaction of a pyrazine derivative with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Pyrazine Functionalization

The 6-(dimethylamino)pyrazin-2-yl moiety is synthesized via nucleophilic aromatic substitution (SNAr) . Electron-deficient pyrazine rings (activated by electron-withdrawing groups like halogens) react with dimethylamine under basic conditions to install the dimethylamino group. For example:

-

A 6-chloropyrazine derivative undergoes substitution with dimethylamine in ethanol at 80°C, yielding the dimethylamino-substituted pyrazine .

Pyrrolidine-Pyrazine Ether Formation

The ether linkage between the pyrrolidine and pyrazine is formed via Mitsunobu reaction or SNAr :

-

Mitsunobu Reaction : A pyrrolidin-3-ol reacts with 6-(dimethylamino)pyrazin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) .

-

SNAr : If the pyrazine bears a leaving group (e.g., Cl), the pyrrolidine oxygen acts as a nucleophile under basic conditions (e.g., NaH or K<sub>2</sub>CO<sub>3</sub>) .

Ethanone and Benzyloxy Group Installation

The ethanone backbone is introduced via acylation :

-

A benzyloxyacetyl chloride reacts with the pyrrolidine-pyrazine intermediate in the presence of a base (e.g., triethylamine) to form the ketone .

Benzyl Ether Cleavage

The benzyloxy group is susceptible to hydrogenolysis (H<sub>2</sub>/Pd-C) or acidic hydrolysis (HBr/AcOH), yielding a free alcohol .

Ketone Reactivity

The ethanone participates in nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH<sub>4</sub> to form secondary alcohols) .

Pyrazine Ring Modifications

-

Electrophilic Substitution : The dimethylamino group directs electrophiles (e.g., nitration, halogenation) to the para position of the pyrazine ring .

-

Oxidation : Pyrazine rings are resistant to oxidation under mild conditions but may degrade under strong oxidants (e.g., KMnO<sub>4</sub>) .

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen undergoes alkylation (e.g., methyl iodide) or acylation (e.g., acetyl chloride) to form quaternary ammonium salts or amides .

Stability and Degradation Pathways

-

Hydrolytic Stability : The dimethylamino group stabilizes the pyrazine ring against hydrolysis at neutral pH but may degrade under strong acidic/basic conditions .

-

Thermal Stability : Decomposition occurs above 250°C, with the benzyl ether and pyrazine moieties fragmenting first .

-

Photostability : The compound is stable under standard lighting but may undergo photodegradation under UV exposure .

Catalytic and Biological Interactions

-

Enzyme Inhibition : Analogous pyrazine-pyrrolidine derivatives inhibit kinases (e.g., CSNK2) via hydrogen bonding between the pyrazine nitrogen and Val116/Lys68 residues .

-

Metal Coordination : The pyrazine nitrogen and ketone oxygen act as ligands for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming complexes with potential catalytic activity .

Comparative Reaction Data Table

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structural motifs exhibit various pharmacological activities, including:

- Anticancer Activity : Compounds containing pyrazine rings have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Antimicrobial Properties : The presence of the dimethylamino group may enhance interactions with microbial targets, potentially leading to new antimicrobial agents .

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Drug Design

Given its structural complexity, this compound may be explored for its potential as a lead compound in drug design. The combination of different pharmacophores can lead to molecules with improved efficacy and specificity against biological targets.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of compounds similar to 2-(Benzyloxy)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds, revealing that they effectively inhibited the growth of several bacterial strains. The study highlighted the importance of the dimethylamino group in enhancing antimicrobial activity through increased membrane permeability .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the pyrazine moiety can interact with nucleophilic sites. The pyrrolidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

2-(Benzyloxy)-1-(3-pyrrolidinyl)ethanone: Lacks the pyrazine moiety, making it less versatile.

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the benzyloxy group, potentially reducing its binding affinity.

Uniqueness

2-(Benzyloxy)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(Benzyloxy)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is an emerging molecule of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a benzyloxy group, a pyrrolidine moiety, and a dimethylamino-substituted pyrazine ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including kinases and receptors. Below is a summary of its known activities:

| Biological Activity | Details |

|---|---|

| Kinase Inhibition | Exhibits inhibition of specific kinases involved in cancer progression. |

| Antiviral Properties | Potential effects on viral polymerases, indicating antiviral activity. |

| Neuroprotective Effects | May influence neuroprotective pathways due to its structural components. |

Research indicates that the compound may exert its effects through several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases. This inhibition can lead to reduced cell proliferation and survival in malignant cells.

- Modulation of Receptor Activity : It may interact with various receptor types, affecting downstream signaling pathways that regulate cellular functions.

- Antiviral Mechanism : Preliminary studies suggest that the compound could interfere with viral replication processes by inhibiting key enzymes like polymerases.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's potential as a kinase inhibitor. The results showed significant inhibition against several cancer cell lines, suggesting its utility in targeted cancer therapies .

- Study 2 : Another research article focused on the antiviral properties of similar compounds, indicating that modifications to the pyrazine ring enhance activity against RNA viruses . Although specific data on this compound is limited, it suggests a promising avenue for further exploration.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- In vitro Studies : In vitro assays demonstrated that the compound exhibits IC50 values in the low micromolar range against certain cancer cell lines, indicating potent activity .

- Selectivity Profile : The selectivity for specific kinases over others was noted, which is crucial for minimizing side effects in therapeutic applications .

- Pharmacokinetics : Early pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a suitable candidate for further development as an oral therapeutic agent.

Q & A

Q. How can researchers address low yield in the final coupling step of the synthesis?

- Troubleshooting :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour at 150°C vs. 20 hours conventional) .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyls during intermediate steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.